Fmoc-L-Leucyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

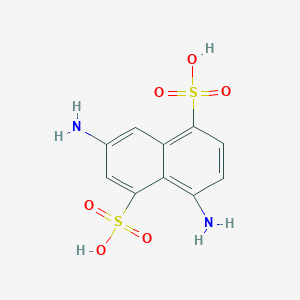

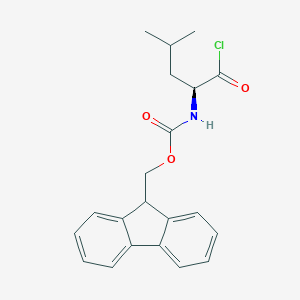

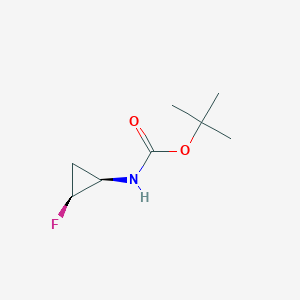

Fmoc-L-Leucyl chloride: is a derivative of the amino acid leucine, protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it serves as a building block for the assembly of peptides and proteins. The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions, making it a valuable tool in organic synthesis.

Mechanism of Action

Target of Action

Fmoc-L-Leucyl chloride is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amine groups of amino acids, which it protects during the synthesis process . This protection is crucial in preventing unwanted side reactions and ensuring the correct sequence of amino acids in the final peptide .

Mode of Action

The Fmoc group in this compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protective group for the amine . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is typically used for this purpose, as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a significant role in the biochemical pathway of peptide synthesis . It allows for the efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s introduction and subsequent removal enable the precise assembly of amino acids in the desired sequence .

Pharmacokinetics

The compound’s stability under various conditions, such as its resistance to acid, is crucial for its role in peptide synthesis .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, this compound prevents unwanted side reactions and ensures the correct assembly of the peptide .

Action Environment

The action of this compound is influenced by the environmental conditions of the reaction . For instance, the compound is stable under acidic conditions but labile under basic conditions . Therefore, the pH of the reaction environment plays a crucial role in the compound’s efficacy and stability .

Biochemical Analysis

Biochemical Properties

Fmoc-L-Leucyl chloride interacts with various biomolecules in the context of peptide synthesis. The Fmoc group is typically removed with a base such as pyridine . This process is crucial for the synthesis of peptides, including ones of significant size and complexity .

Cellular Effects

Fmoc-modified amino acids and short peptides have been shown to possess eminent self-assembly features and show potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Molecular Mechanism

The Fmoc group in this compound serves as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by a base, typically piperidine .

Temporal Effects in Laboratory Settings

The Fmoc group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions

Metabolic Pathways

Fmoc-modified amino acids are known to be involved in peptide synthesis .

Subcellular Localization

The prediction of protein subcellular localization from their amino acid sequences is an active area of research in bioinformatics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-L-Leucyl chloride is synthesized by reacting leucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or dimethylformamide. The base, often sodium bicarbonate or triethylamine, neutralizes the hydrochloric acid formed during the reaction, driving the reaction to completion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-Leucyl chloride primarily undergoes substitution reactions, where the chloride group is replaced by other nucleophiles. It can also participate in coupling reactions to form peptide bonds.

Common Reagents and Conditions:

Major Products: The major products of these reactions are Fmoc-protected peptides or amino acid derivatives, which can be further deprotected to yield the desired peptides or proteins .

Scientific Research Applications

Chemistry: Fmoc-L-Leucyl chloride is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the stepwise assembly of complex peptides with high precision .

Biology: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. These peptides can help elucidate the functions of proteins and enzymes in biological systems .

Medicine: In medicinal chemistry, this compound is used to synthesize peptide-based drugs. These drugs can target specific proteins or pathways in the body, offering potential treatments for various diseases .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and biosensors .

Comparison with Similar Compounds

Fmoc-L-Alanyl chloride: Similar to Fmoc-L-Leucyl chloride but derived from alanine.

Fmoc-L-Valyl chloride: Derived from valine, this compound is used to introduce valine residues into peptides.

Fmoc-L-Isoleucyl chloride: Similar to this compound but derived from isoleucine.

Uniqueness: this compound is unique due to the specific properties of leucine. Leucine has a hydrophobic isobutyl side chain, which imparts hydrophobicity and flexibility to peptides. This makes this compound particularly useful in the synthesis of peptides that require these properties .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-4-methyl-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO3/c1-13(2)11-19(20(22)24)23-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,25)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWFVICGSTUKMS-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)

![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)

![2-[bis(4-fluorophenyl)methyl]-1H-imidazole](/img/structure/B33536.png)